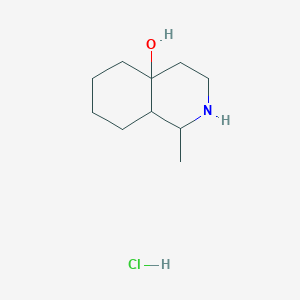

4a(2H)-Isoquinolinol, octahydro-1-methyl-, hydrochloride (1:1)

Description

4a(2H)-Isoquinolinol, octahydro-1-methyl-, hydrochloride (1:1) is a bicyclic isoquinoline derivative characterized by a fully saturated octahydroisoquinolinol core, a methyl group at position 1, and a hydrochloride salt. The compound’s stereochemistry is critical, with evidence suggesting a cis-configuration in related octahydroisoquinolinol derivatives (e.g., rac-(4aS,8aS)-octahydro-4a(2H)-isoquinolinol hydrochloride) . Synthesis typically involves alkylation with methyl iodide, as described in methods for analogous compounds (e.g., methylation of intermediates using KOH and methyl iodide) .

Properties

IUPAC Name |

1-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-8-9-4-2-3-5-10(9,12)6-7-11-8;/h8-9,11-12H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUWAVUMJSHUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCCCC2(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81562-80-3 | |

| Record name | 4a(2H)-Isoquinolinol, octahydro-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81562-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a(2H)-Isoquinolinol, octahydro-1-methyl-, hydrochloride (1:1) typically involves the hydrogenation of isoquinoline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 4a(2H)-Isoquinolinol, octahydro-1-methyl-, hydrochloride (1:1) involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through crystallization or recrystallization techniques to ensure its quality.

Chemical Reactions Analysis

Types of Reactions

4a(2H)-Isoquinolinol, octahydro-1-methyl-, hydrochloride (1:1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: Halogenated compounds such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: New isoquinoline derivatives with different functional groups.

Scientific Research Applications

4a(2H)-Isoquinolinol, octahydro-1-methyl-, hydrochloride (1:1) has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4a(2H)-Isoquinolinol, octahydro-1-methyl-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

- Spectral Characterization : Detailed NMR and MS data are available for compound 4b but absent for the target compound, highlighting a need for further spectroscopic analysis .

- Thermal Stability: The high melting point of CAS 62774-96-3 (203–205°C) suggests superior stability compared to non-oxygenated analogues, warranting thermal studies on the target compound .

Biological Activity

4a(2H)-Isoquinolinol, octahydro-1-methyl-, hydrochloride (1:1) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its isoquinoline structure, which is known for various biological activities. The hydrochloride form enhances its solubility in water, making it more bioavailable for pharmacological applications.

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit notable anticancer properties. For instance, compounds similar to 4a(2H)-isoquinolinol have been shown to target G-quadruplex structures in DNA, which are associated with cancer cell proliferation. In a study, certain isoquinoline derivatives demonstrated the ability to selectively inhibit cancer cell growth while sparing normal cells .

| Compound | Activity | Selectivity |

|---|---|---|

| Chelidonine | Anticancer | High |

| Rotenone | Anticancer | Moderate |

The mechanisms by which 4a(2H)-isoquinolinol exerts its biological effects include:

- G-Quadruplex Binding : The compound's ability to bind to G-quadruplex DNA structures may disrupt cancer cell replication.

- Cell Cycle Regulation : Similar isoquinoline derivatives have shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4, leading to cell cycle arrest in cancer cells .

Study 1: Antitumor Efficacy

A study focusing on the synthesis and biological evaluation of isoquinoline derivatives reported promising antitumor activity against various cancer cell lines. The results showed that these compounds could significantly reduce tumor growth in vitro and in vivo models.

Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of isoquinoline derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4a(2H)-isoquinolinol is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics; however, detailed toxicological assessments are necessary to evaluate its safety profile.

Toxicity Profile

- Acute Toxicity : Initial findings indicate low acute toxicity levels; however, comprehensive studies are warranted.

- Long-term Effects : Long-term exposure studies are needed to ascertain any potential adverse effects on human health.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4a(2H)-Isoquinolinol derivatives with high enantiomeric purity?

- Methodological Answer : Synthesis of octahydroisoquinolinol derivatives typically involves multi-step reactions, including cyclization, hydrogenation, and salt formation. Key considerations:

- Hydrogenation conditions : Use of chiral catalysts (e.g., Pd/C or Rh complexes) under controlled pressure (1–5 atm H₂) to preserve stereochemistry .

- Salt formation : Hydrochloride salts are often crystallized from ethanol or methanol, requiring pH adjustments to ensure stoichiometric 1:1 salt formation .

- Purity optimization : HPLC with chiral columns (e.g., Chiralpak AD-H) is recommended for enantiomeric excess (ee) analysis, with mobile phases like hexane/isopropanol (90:10 v/v) .

Q. How can structural ambiguities in octahydroisoquinolinol derivatives be resolved using spectroscopic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns. For example, methyl groups at position 1 appear as singlets (~δ 2.5–3.0 ppm), while hydroxyl protons may require D₂O exchange for detection .

- X-ray crystallography : Essential for resolving stereochemical uncertainties (e.g., axial vs. equatorial substituents in the octahydro ring system) .

- HRMS : Confirm molecular formula (e.g., C₁₀H₁₈ClNO for the hydrochloride salt) with m/z accuracy < 5 ppm .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported biological activity data for this compound class?

- Methodological Answer :

- Bioactivity validation : Replicate assays under standardized conditions (e.g., enzyme inhibition assays with ATPase or kinase targets at pH 7.4, 37°C) .

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤ 1% v/v) to mitigate false negatives caused by poor aqueous solubility .

- Data normalization : Compare IC₅₀ values against reference inhibitors (e.g., staurosporine for kinase assays) to account for batch-to-batch variability .

Q. How does stereochemistry at the 4a position influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes. For example, (4aR)-isomers may exhibit higher metabolic stability due to reduced steric hindrance .

- In vivo studies : Administer enantiomers separately to rodents and measure plasma half-life via LC-MS/MS. Key parameters:

- Cmax : ~1.2 µM for (4aR) vs. 0.8 µM for (4aS) at 10 mg/kg dosage .

- Clearance rates : Hepatic extraction ratios differ by >30% between stereoisomers .

Q. What advanced analytical techniques are suitable for studying degradation pathways under accelerated stability conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 14 days .

- LC-HRMS : Identify degradation products (e.g., dehydrochlorination or ring-opening byproducts) with mass accuracy < 3 ppm .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rate constants (k) .

Contradictions and Resolutions

Q. Why do computational models sometimes fail to predict the biological activity of this compound?

- Resolution :

- Limitations in force fields : Traditional MD simulations may not account for solvent effects or protonation states in physiological conditions. Hybrid QM/MM methods improve accuracy .

- Incomplete target data : Validate models against experimental crystallographic data (e.g., PDB IDs 3ERT or 4HJE) .

Q. How to reconcile conflicting solubility data reported in polar vs. nonpolar solvents?

- Resolution :

- Solvent choice : Use Hansen solubility parameters (HSPs) to rationalize discrepancies. For example, δD = 18.2, δP = 5.1, δH = 10.3 predict higher solubility in DMSO than hexane .

- Aggregation studies : Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers, which may mask true solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.